

Spectroscopic Profile of Methyl 2-chloronicotinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2-chloronicotinate*

Cat. No.: *B185304*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 2-chloronicotinate** (CAS No: 40134-18-7), a pivotal intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers engaged in the synthesis and characterization of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **Methyl 2-chloronicotinate**.

^1H NMR Spectroscopic Data

The proton NMR spectrum of **Methyl 2-chloronicotinate** exhibits distinct signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the ester group.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constants (J) Hz
8.53	dd	1H	H-6	J = 4.8, 1.9 Hz
8.17	dd	1H	H-4	J = 7.7, 1.9 Hz
7.33	dd	1H	H-5	J = 7.7, 4.8 Hz
3.97	s	3H	-OCH ₃	N/A

Solvent: CDCl₃, Reference: TMS

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment
164.5	C=O (ester)
152.8	C-6
147.9	C-2
140.2	C-4
126.1	C-3
122.8	C-5
52.9	-OCH ₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-CH ₃)
~1730	Strong	C=O Stretch (Ester)
~1580, ~1450	Medium-Strong	C=C and C=N Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic peak.

m/z	Relative Intensity	Assignment
171	~33%	[M] ⁺ (with ³⁵ Cl)
173	~11%	[M+2] ⁺ (with ³⁷ Cl)
140	High	[M - OCH ₃] ⁺
112	Moderate	[M - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Instrument-specific parameters may require optimization.

NMR Spectroscopy

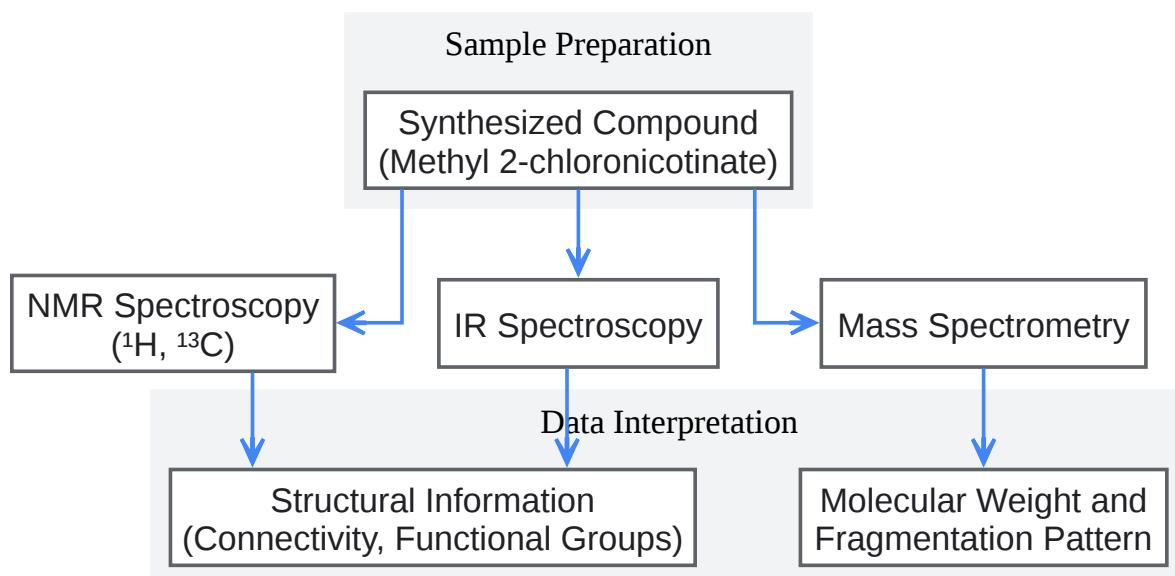
Sample Preparation: Approximately 5-10 mg of **Methyl 2-chloronicotinate** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.

Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, a proton-decoupled spectrum is acquired to simplify the signals to single lines for each carbon environment.

Infrared (IR) Spectroscopy

Sample Preparation: As **Methyl 2-chloronicotinate** is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.


Mass Spectrometry

Sample Preparation: A dilute solution of **Methyl 2-chloronicotinate** is prepared in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for sample introduction. Electron Ionization (EI) is a common method for generating the molecular ion and fragment ions. The instrument is scanned over a mass range appropriate for the compound (e.g., m/z 40-200).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **Methyl 2-chloronicotinate**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-chloronicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b185304#spectroscopic-data-of-methyl-2-chloronicotinate-nmr-ir-ms\]](https://www.benchchem.com/product/b185304#spectroscopic-data-of-methyl-2-chloronicotinate-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com